molecular formula C9H14N4 B13441967 3-(Piperazin-1-yl)pyridin-4-amine

3-(Piperazin-1-yl)pyridin-4-amine

Cat. No.: B13441967
M. Wt: 178.23 g/mol
InChI Key: OPGSGWQRAGOEQU-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)pyridin-4-amine is a heterocyclic organic compound that features a piperazine ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)pyridin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds via an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

3-(Piperazin-1-yl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can bind to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This mechanism is particularly relevant in its potential use as an antiparasitic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions and its role as a precursor in the synthesis of biologically active compounds make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

3-piperazin-1-ylpyridin-4-amine

InChI

InChI=1S/C9H14N4/c10-8-1-2-12-7-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12)

InChI Key

OPGSGWQRAGOEQU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CN=C2)N

Origin of Product

United States

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